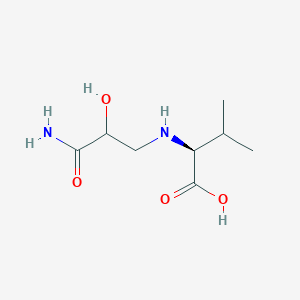
N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine is a compound with a unique structure that includes an amino group, a hydroxy group, and a keto group attached to a valine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine typically involves the reaction of L-valine with a suitable precursor that introduces the amino, hydroxy, and keto functionalities. One common method involves the use of protected amino acids and subsequent deprotection steps to yield the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can produce a diol.
Scientific Research Applications
N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. Its unique structure allows it to interact with various biomolecules, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)cysteine
- N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester
Uniqueness
N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine is unique due to its specific combination of functional groups and its incorporation of the valine residue. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and potential for use in diverse research and industrial contexts.
Properties
CAS No. |
252663-74-4 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-[(3-amino-2-hydroxy-3-oxopropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-3-5(11)7(9)12/h4-6,10-11H,3H2,1-2H3,(H2,9,12)(H,13,14)/t5?,6-/m0/s1 |
InChI Key |
HNLUIEVSTYRKNY-GDVGLLTNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC(C(=O)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
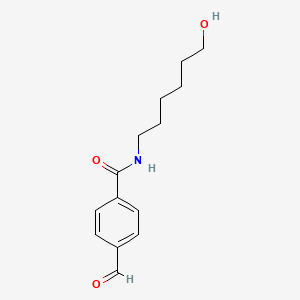
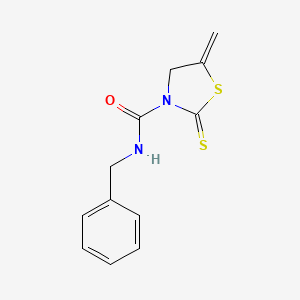
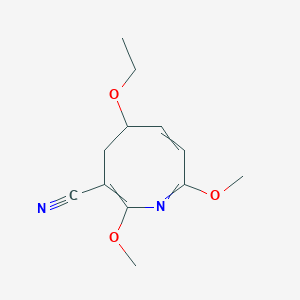
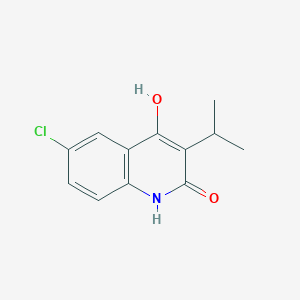
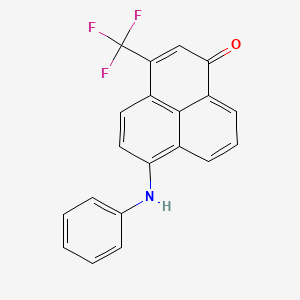
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
